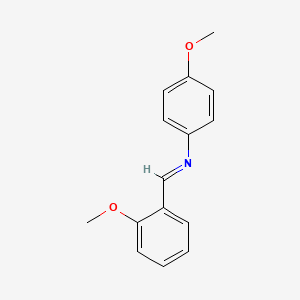

N-(2-Methoxybenzylidene)-P-anisidine

Beschreibung

N-(2-Methoxybenzylidene)-p-anisidine is a Schiff base synthesized via the condensation of 2-methoxybenzaldehyde (aromatic aldehyde) and p-anisidine (p-methoxyaniline). This compound belongs to a class of molecules characterized by an imine (-CH=N-) linkage, which imparts unique electronic and structural properties.

Eigenschaften

Molekularformel |

C15H15NO2 |

|---|---|

Molekulargewicht |

241.28 g/mol |

IUPAC-Name |

1-(2-methoxyphenyl)-N-(4-methoxyphenyl)methanimine |

InChI |

InChI=1S/C15H15NO2/c1-17-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)18-2/h3-11H,1-2H3 |

InChI-Schlüssel |

UTQHBQZEUVEREK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)N=CC2=CC=CC=C2OC |

Piktogramme |

Environmental Hazard |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Data :

- Molecular Formula: C₁₅H₁₅NO₂

- Molecular Weight : 253.29 g/mol

- IUPAC Name : (E)-N-(2-methoxybenzylidene)-4-methoxyaniline

- CAS Registry Number: Not explicitly provided in the evidence, but structurally related compounds (e.g., p-methoxybenzylidene p-decylaniline) are registered under CAS 209683-41-0 .

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between N-(2-Methoxybenzylidene)-p-anisidine and analogous Schiff bases.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy groups in this compound act as electron donors, enhancing the electron density of the imine bond. This contrasts with cyano-substituted analogs (e.g., compound 11b in ), where the electron-withdrawing CN group reduces electron density, affecting reactivity and coordination behavior . Long alkyl chains (e.g., p-decylaniline in ) increase hydrophobicity, making such compounds less soluble in polar solvents compared to the methoxy-substituted target compound .

The presence of bulky or polar groups (e.g., pyridine in ) may lower melting points due to reduced crystallinity .

Spectral Characteristics :

- The C=N stretch in IR spectroscopy is a hallmark of Schiff bases, typically observed near 1600–1650 cm⁻¹. In compounds with electron-withdrawing groups (e.g., CN in ), this peak shifts to higher wavenumbers (~2209 cm⁻¹) due to increased bond strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.